molecular formula C8H5FN2O B1417613 5-Fluoro-4-hydroxyquinazoline CAS No. 436-72-6

5-Fluoro-4-hydroxyquinazoline

Cat. No. B1417613
CAS RN: 436-72-6
M. Wt: 164.14 g/mol
InChI Key: UXEZULVIMJVIFB-UHFFFAOYSA-N
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Description

5-Fluoro-4-hydroxyquinazoline is a heterocyclic compound that belongs to the quinazoline family. It is an important building block in drug discovery, and it has chemical, biological, and pharmaceutical applications. The molecular formula of 5-Fluoro-4-hydroxyquinazoline is C8H5FN2O, and it has a molecular weight of 164.14 g/mol .


Synthesis Analysis

The synthesis of quinazolines has been achieved under transition metal-catalyzed conditions . The last few decades have witnessed a tremendous outburst of transition-metal-catalyzed reactions for the construction of quinazoline scaffolds .


Molecular Structure Analysis

5-Fluoro-4-hydroxyquinazoline contains total 17 atom(s); 5 Hydrogen atom(s), 8 Carbon atom(s), 2 Nitrogen atom(s), 1 Oxygen atom(s) and 1 Fluorine atom(s) .


Chemical Reactions Analysis

The oxidation of 5-fluorouracil by O2•− or HO2• in water is feasible through a proton-coupled electron transfer (PCET) mechanism . A concerted PCET pathway between 5-fluorouracil and HO2• preformed via the protonation of O2•− is proposed .


Physical And Chemical Properties Analysis

5-Fluoro-4-hydroxyquinazoline has a boiling point of 238-242°C . It is a solid powder at ambient temperature . It is insoluble in water but soluble in organic solvents such as ethanol and methanol.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : A study on 4-fluoro-threonine, a fluoro amino acid, described the synthetic route and spectroscopic characterization of fluoro amino acids, which may share similarities with the synthesis of 5-fluoro-4-hydroxyquinazoline. This research lays a foundation for understanding the synthesis and characterization of fluoro-containing compounds (Potenti et al., 2021).

  • Conformational Analysis : Theoretical studies on fluoro derivatives, such as 4-fluoro-threonine, provide insights into the conformational space and stability of fluoro compounds. This could be applicable to understanding 5-fluoro-4-hydroxyquinazoline (Potenti et al., 2021).

  • Structure-Activity Relationship : Research on 8-chloroquinolone and its fluorine-substituted derivatives highlights the importance of the position and nature of substituents like fluorine in determining the biological activity of quinolone derivatives (Kuramoto et al., 2003).

Biological Activity

  • Antifungal Activity : Studies on 6-fluoro-4-quinazolinol and its derivatives show significant antifungal activities against various fungi. This suggests potential applications of 5-fluoro-4-hydroxyquinazoline in antifungal research (Xu et al., 2007).

  • Antitumor Activity : A study on quinoline derivatives, including fluoro-substituted ones, reports potent antitumor activity, suggesting potential applications of 5-fluoro-4-hydroxyquinazoline in cancer research (Chou et al., 2010).

  • Antibacterial and Antiplaque Activity : Research indicates the antibacterial and antiplaque potential of 8-hydroxyquinoline analogs, which could extend to 5-fluoro-4-hydroxyquinazoline derivatives (Warner et al., 1976).

  • Antidepressant Activity : Studies on compounds like 7-fluoro-1,3-diphenylisoquinoline-1-amine have demonstrated antidepressant-like effects, suggesting the potential of fluoroquinolines in this area (Pesarico et al., 2014).

  • Cardiovascular and CNS Effects : Research on compounds like SL65.0472, a 5-HT receptor antagonist with a fluoroquinoline structure, shows cardiovascular and CNS effects, indicating potential applications of similar structures in these fields (O'Connor et al., 2001).

Safety And Hazards

5-Fluoro-4-hydroxyquinazoline may cause respiratory irritation, is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

properties

IUPAC Name

5-fluoro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEZULVIMJVIFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371996
Record name 5-Fluoro-4-hydroxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-hydroxyquinazoline

CAS RN

436-72-6
Record name 5-Fluoro-4-hydroxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoroquinazolin-4(3H)-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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